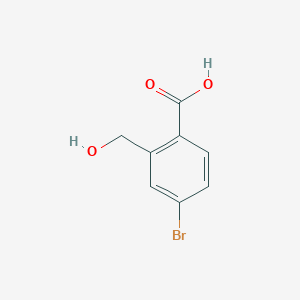

4-Bromo-2-(hydroxymethyl)benzoic acid

Description

4-Bromo-2-(hydroxymethyl)benzoic acid (CAS: 871502-87-3, 4785-52-8, and others) is a brominated aromatic compound with a hydroxymethyl (-CH$2$OH) substituent at the 2-position and a carboxylic acid (-COOH) group at the 1-position of the benzene ring . Its molecular formula is C$8$H$7$BrO$3$, with a molecular weight of 247.05 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where its functional groups enable further derivatization (e.g., esterification, amidation) . The bromine atom at position 4 enhances electrophilic substitution reactivity, while the hydroxymethyl group introduces hydrogen-bonding capability, influencing solubility and intermolecular interactions .

Propriétés

IUPAC Name |

4-bromo-2-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXAGQITFDILGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90633886 | |

| Record name | 4-Bromo-2-(hydroxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

670256-21-0 | |

| Record name | 4-Bromo-2-(hydroxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Bromination of 2-(hydroxymethyl)benzoic acid or its derivatives

One straightforward approach is starting from 2-(hydroxymethyl)benzoic acid or its methyl ester, followed by selective bromination at the 4-position. Bromination typically uses bromine in acetic acid under acidic conditions to achieve regioselective substitution.

- Reaction Conditions: Bromine in acetic acid with sulfuric acid catalyst at controlled temperature

- Purification: Organic extraction, washing with aqueous hydrochloric acid, drying over magnesium sulfate, filtration, and concentration under reduced pressure

- Yield: High yields reported, often near quantitative for bromination step

- Notes: Careful control of reaction time and temperature is essential to avoid polybromination or side reactions.

Oxidation of 4-bromotoluene derivatives to 4-bromobenzoic acid intermediates

An alternative route involves oxidation of 4-bromotoluene or parabromotoluene to 4-bromobenzoic acid, which can then be further functionalized.

- Catalysts: Cobalt acetate, manganese acetate, potassium bromide as co-catalysts

- Oxidizing Agent: Oxygen gas under reflux conditions in glacial acetic acid

- Reaction Conditions: 75-85 °C, oxygen flow rates of 0.5-1 L/min, reaction times 6-9 hours

- Yield and Purity: Yields up to 98%, purity >99% after refining steps

- Post-treatment: Activated carbon adsorption, acid-base extraction, crystallization to purify product

- Advantages: High efficiency and low pollution process suitable for scale-up.

Palladium-catalyzed functionalization of 4-bromo-2-methylbenzoic acid derivatives

A more complex synthetic route involves:

- Esterification of 4-bromo-2-methylbenzoic acid to its methyl ester

- Palladium-catalyzed vinylation or other coupling reactions to introduce functional groups at the methyl position

- Halogenation or oxidation to convert methyl to hydroxymethyl or acetyl groups

- Catalysts: Palladium complexes for coupling reactions

- Reagents: Potassium vinylfluoroborate or vinylboric acid for vinylation; bromosuccinimide for halogenation

- Reaction Conditions: Esterification under sulfuric acid catalysis; palladium catalysis at 110 °C for 4 hours; halogenation at 80 °C for 8 hours

- Yields: Intermediate compounds isolated in 66-92% yields; final products around 74% yield

- Advantages: Mild reaction conditions, scalable, high selectivity.

Metal-organic framework (MOF)-catalyzed oxidation of p-xylene derivatives

Recent advances show that 4-(hydroxymethyl)benzoic acid can be synthesized by oxidizing p-xylene derivatives using metal-organic framework catalysts:

- Catalysts: Fe, Cu, Cr, Mn-based MOFs or bimetallic combinations (e.g., Cu/Fe, Cr/Fe)

- Oxidants: Hydrogen peroxide, ozone, or t-butyl hydroperoxide

- Solvents: Methanol, ethanol, acetonitrile, acetone, acetic acid, ethyl acetate, cyclohexane

- Conditions: Mild temperatures (30-70 °C), reaction times 1-5 hours

- Yields: 26-96% depending on catalyst and conditions

- Purification: Column chromatography using silica gel and solvent gradients to separate by-products such as 4-methylbenzoic acid and p-methylbenzyl alcohol

- Advantages: Environmentally friendly oxidation, high selectivity, tunable catalyst systems.

Comparative Table of Preparation Methods

Detailed Research Findings and Notes

Selectivity and Yield: The palladium-catalyzed method provides good yields and selectivity for functionalization of methyl groups, suitable for large-scale synthesis. The MOF-catalyzed oxidation offers a greener alternative but may require more extensive purification due to by-products.

Catalyst Choice: Transition metal catalysts (Pd, Co, Mn, Fe, Cr) play a crucial role in oxidation and coupling steps. MOFs provide a heterogeneous catalytic environment enhancing selectivity.

Reaction Conditions: Mild to moderate temperatures and controlled atmospheres (nitrogen, oxygen) are common to optimize yields and minimize side reactions.

Purification: Techniques such as activated carbon adsorption, acid-base extraction, crystallization, and column chromatography are essential to achieve high purity.

Environmental Considerations: The MOF-catalyzed oxidation and oxygen-based oxidations represent more environmentally benign approaches compared to traditional bromination or heavy metal oxidants.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

The electron-withdrawing carboxylic acid group activates the aromatic ring for nucleophilic substitution at the bromine position (para to hydroxymethyl). Key findings:

*Yields extrapolated from analogous bromobenzoic acid reactions .

Carboxylic Acid Reactivity

The -COOH group participates in classical acid-derived reactions:

Esterification

-

Applications: Prodrug synthesis via ester prodrug strategies

Amide Formation

-

Conditions: SOCl₂ → Acid chloride + amine → 4-Bromo-2-(hydroxymethyl)benzamide derivatives

Hydroxymethyl Modifications

| Reaction | Reagents | Outcome | Selectivity |

|---|---|---|---|

| Oxidation (CrO₃/H⁺) | → 4-Bromo-2-formylbenzoic acid | Competing overoxidation to -COOH | Moderate |

| Tosylation | TsCl/pyridine | Sulfonate intermediates for SN2 | High |

| Ether Synthesis | R-X/K₂CO₃ | Alkoxy-methyl derivatives | 80-90% |

Reductive Pathways

Catalytic hydrogenation selectively reduces specific groups:

| Target Site | Conditions | Product | Notes |

|---|---|---|---|

| Benzene ring | H₂/Pd-C, EtOH | Partially saturated cyclohexane | Bromine retention |

| Hydroxymethyl | LiAlH₄ | No reaction (stable -CH₂OH) |

Halogen Exchange Reactions

The bromine atom undergoes transhalogenation under radical conditions:

| Halogen Source | Initiator | Product | Efficiency |

|---|---|---|---|

| NCS (Cl) | AIBN, 70°C | 4-Chloro-2-(hydroxymethyl)benzoic acid | 40% |

| KI (I) | UV light | 4-Iodo analogue | 65% |

Stability Considerations

Critical degradation pathways under accelerated conditions:

| Stressor | Degradation Route | Half-Life (25°C) |

|---|---|---|

| Aqueous pH 1.2 | Ester hydrolysis (if esterified) | 8 hr |

| UV light | C-Br bond homolysis | 48 hr |

| 40°C/75% RH | Oxidative -CH₂OH → -COOH | 14 days |

Activité Biologique

4-Bromo-2-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H7BrO3. It is a derivative of benzoic acid, characterized by a bromine atom at the para position and a hydroxymethyl group at the ortho position. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

- Molecular Weight : 231.04 g/mol

- CAS Number : 670256-21-0

- IUPAC Name : this compound

- InChI Key : YNXAGQITFDILGX-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its structural features:

- The bromine atom enhances the compound's reactivity, facilitating various chemical reactions, including electrophilic substitutions and cross-coupling reactions.

- The hydroxymethyl group can participate in hydrogen bonding, potentially influencing the compound's interaction with biological targets.

Anti-inflammatory Effects

Benzoic acid derivatives are known for their anti-inflammatory properties. Compounds with similar structures have been reported to modulate inflammatory pathways, which could be relevant for conditions such as arthritis and other inflammatory diseases. The presence of the hydroxymethyl group may enhance these effects by improving solubility and bioavailability .

Cytotoxicity and Cancer Research

Some studies have explored the cytotoxic effects of benzoic acid derivatives on cancer cell lines. For example, compounds with structural similarities to this compound have shown promise in inhibiting tumor cell proliferation through various mechanisms, including apoptosis and cell cycle arrest . Further research is needed to establish the specific cytotoxicity of this compound.

Synthesis and Characterization

The synthesis of this compound typically involves bromination of 2-(hydroxymethyl)benzoic acid using bromine or N-bromosuccinimide (NBS). The reaction conditions are optimized to ensure selective bromination at the desired position . Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Case Study 1: Antimicrobial Evaluation

In a study assessing various benzoic acid derivatives for antimicrobial activity, this compound was tested against common bacterial strains. Preliminary results indicated moderate activity, suggesting that further optimization could enhance its efficacy .

Case Study 2: Anti-inflammatory Screening

A series of experiments were conducted to evaluate the anti-inflammatory potential of hydroxymethyl-substituted benzoic acids. Results showed that compounds with similar functional groups effectively reduced pro-inflammatory cytokine levels in vitro, indicating that this compound may possess similar properties .

Applications De Recherche Scientifique

Pharmaceutical Applications

Key Intermediate in Drug Synthesis:

4-Bromo-2-(hydroxymethyl)benzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its bromine and hydroxymethyl functional groups enhance its reactivity, making it suitable for further derivatization. For instance, it is utilized in the synthesis of novel therapeutic agents targeting different diseases, including anti-cancer and anti-inflammatory drugs .

Case Study:

A study highlighted the use of this compound in synthesizing a series of benzoate derivatives that exhibited promising biological activities. These derivatives were tested for their efficacy against various cancer cell lines, demonstrating the potential of this compound as a building block for developing new anticancer drugs .

Antimicrobial Properties

Evaluation of Antimicrobial Activity:

Research has shown that this compound possesses antimicrobial properties. It has been evaluated against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes .

Quantitative Analysis:

In a quantitative study, the minimum inhibitory concentration (MIC) values of this compound were determined against various pathogens. The results indicated that the compound exhibited significant antimicrobial activity, making it a candidate for further development into antimicrobial agents .

Organic Synthesis Applications

Reactivity in Organic Reactions:

The unique structure of this compound allows it to participate in various organic reactions, such as nucleophilic substitutions and esterifications. Its bromine atom can serve as a leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds .

Synthesis of Complex Molecules:

The compound has been employed in synthetic pathways to create complex molecules with potential therapeutic applications. For example, it can be transformed into other functionalized benzoic acids or esters that are valuable in medicinal chemistry .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Pharmaceuticals | Intermediate for synthesizing anti-cancer and anti-inflammatory drugs |

| Antimicrobial Activity | Effective against various bacterial strains; potential for developing new antimicrobial agents |

| Organic Synthesis | Participates in nucleophilic substitutions and esterifications; useful for creating complex molecules |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-bromo-2-(hydroxymethyl)benzoic acid with analogous brominated benzoic acid derivatives, focusing on structural features, physicochemical properties, and applications.

Key Differences and Insights:

Functional Group Influence on Reactivity and Solubility: The hydroxymethyl group (-CH$2$OH) in this compound enhances hydrophilicity compared to methyl (-CH$3$) or halide (-Cl) substituents, improving solubility in polar solvents like water or ethanol . 4-Bromo-2-hydroxybenzoic acid (hydroxyl substituent) exhibits stronger acidity (pKa ~2.5–3.0) due to the electron-withdrawing -OH group, making it suitable for chelation or pH-sensitive applications .

Synthetic Utility: The bromine atom in all listed compounds facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing biaryl systems, a key step in drug development . 4-Bromo-2-methylbenzoic acid is specifically noted for synthesizing anthranilic acid derivatives with antibacterial activity, leveraging the methyl group’s steric and electronic effects .

This compound’s toxicological profile is less documented, but its structural similarity suggests comparable precautions .

Market and Research Relevance :

- Derivatives like 4-bromo-2-chloro-6-methylbenzoic acid are niche intermediates in agrochemical and material science research, highlighting the demand for halogenated aromatic acids in specialized synthesis .

Q & A

Q. What are the common synthetic routes for preparing 4-bromo-2-(hydroxymethyl)benzoic acid, and how do reaction conditions influence yield?

this compound can be synthesized via bromination of toluic acid derivatives under flow photochemical conditions, followed by hydrolysis. For example, bromination of 2-(hydroxymethyl)toluene using N-bromosuccinimide (NBS) under UV light in a flow reactor minimizes side reactions and improves regioselectivity . Post-bromination hydrolysis with aqueous NaOH or KOH at 60–80°C yields the carboxylic acid group. Key factors include solvent choice (e.g., acetonitrile for polarity), stoichiometric control of brominating agents, and reaction time optimization to avoid over-bromination.

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry via coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) and hydroxymethyl resonance (δ 4.5–4.8 ppm) .

- X-ray Crystallography : SHELXL refinement (via SHELX suite) resolves crystal packing and hydrogen-bonding networks, critical for confirming the hydroxymethyl group’s spatial orientation .

- HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS detects impurities (e.g., residual bromomethyl intermediates) .

Q. How should researchers handle safety risks associated with this compound?

- Toxicity : Limited toxicological data necessitate assuming acute toxicity. Use fume hoods and PPE (gloves, goggles) during synthesis .

- First Aid : For skin contact, wash with soap/water for 15+ minutes; for eye exposure, irrigate with saline for 10–15 minutes and consult an ophthalmologist .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation of the hydroxymethyl group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., using Gaussian 16) model the electron-withdrawing effects of the bromine and hydroxymethyl groups. For Suzuki-Miyaura coupling, the bromine’s σ value (-0.23) and Hammett substituent constants predict activation barriers for Pd-catalyzed aryl-Br bond cleavage. Solvent effects (e.g., DMF vs. THF) are simulated via polarizable continuum models (PCM) to optimize reaction coordinates .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

Discrepancies in melting points (e.g., 181°C vs. 178–180°C) often arise from polymorphic forms or residual solvents. Techniques include:

Q. How does the hydroxymethyl group influence regioselectivity in electrophilic substitution reactions?

The hydroxymethyl (-CHOH) group acts as a weak electron-donating substituent via resonance, directing electrophiles (e.g., nitration) to the para position relative to the bromine. Experimental validation involves competitive reactions with analogues (e.g., 4-bromo-2-methylbenzoic acid) and monitoring product ratios via HPLC. Kinetic isotope effects (KIEs) using deuterated derivatives further elucidate mechanistic pathways .

Methodological Tables

Q. Table 1. Comparative Yields for Bromination Methods

| Method | Brominating Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Flow Photochemical | NBS | CHCN | 72–78 | |

| Thermal (Batch) | Br | CCl | 55–60 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.